6-bromo-3-(4-mesitylpiperazine-1-carbonyl)-2H-chromen-2-one
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Overview
Description
6-bromo-3-(4-mesitylpiperazine-1-carbonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, a mesitylpiperazine moiety at the 3rd position, and a carbonyl group attached to the piperazine ring. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(4-mesitylpiperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The starting material, 2H-chromen-2-one, is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Piperazine Derivatization: The brominated intermediate is then reacted with mesitylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-(4-mesitylpiperazine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., DMF, DMSO).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).
Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., acetic acid, water).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions can produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and antitumor agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-bromo-3-(4-mesitylpiperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
6-bromo-3-(4-mesitylpiperazine-1-carbonyl)-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:
6-chloro-3-(4-mesitylpiperazine-1-carbonyl)-2H-chromen-2-one: Similar structure but with a chlorine atom instead of bromine.
6-fluoro-3-(4-mesitylpiperazine-1-carbonyl)-2H-chromen-2-one: Similar structure but with a fluorine atom instead of bromine.
3-(4-mesitylpiperazine-1-carbonyl)-2H-chromen-2-one: Lacks the halogen atom at the 6th position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
6-bromo-3-[4-(2,4,6-trimethylphenyl)piperazine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O3/c1-14-10-15(2)21(16(3)11-14)25-6-8-26(9-7-25)22(27)19-13-17-12-18(24)4-5-20(17)29-23(19)28/h4-5,10-13H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOMXMMUGXBRJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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